molecular formula C17H20FNO6S B2606311 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1797964-22-7

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2606311
CAS No.: 1797964-22-7
M. Wt: 385.41
InChI Key: JPWYWUKTORNSIH-UHFFFAOYSA-N
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Description

    Starting Material: 3,4-Dimethoxyphenylmethanol

    Reaction: Conversion to 3,4-dimethoxyphenylethanol via a Grignard reaction with ethylene oxide.

    Conditions: Solvent (e.g., diethyl ether), low temperature.

  • Fluorination

      Starting Material: 3,4-Dimethoxyphenylethanol

      Reaction: Electrophilic fluorination using Selectfluor.

      Conditions: Solvent (e.g., acetonitrile), room temperature.

  • Sulfonamide Formation

      Starting Material: 3-Fluoro-4-methoxybenzenesulfonyl chloride

      Reaction: Nucleophilic substitution with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine.

      Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the hydroxyethyl, fluoro, and sulfonamide groups.

    • Preparation of 3,4-Dimethoxyphenyl Precursor

        Starting Material: 3,4-Dimethoxybenzaldehyde

        Reaction: Reduction to 3,4-dimethoxyphenylmethanol using sodium borohydride (NaBH4).

        Conditions: Solvent (e.g., ethanol), room temperature.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

        Conditions: Acidic or basic medium, elevated temperature.

        Products: Oxidized derivatives, such as carboxylic acids or ketones.

    • Reduction

        Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

        Conditions: Solvent (e.g., ethanol or ether), room temperature.

        Products: Reduced derivatives, such as alcohols or amines.

    • Substitution

        Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

        Conditions: Solvent (e.g., dichloromethane), room temperature.

        Products: Substituted derivatives, such as halides or thioethers.

    Scientific Research Applications

    Chemistry

    In chemistry, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology

    In biological research, this compound may be used to study enzyme interactions and receptor binding due to its sulfonamide group, which is known to interact with various biological targets.

    Medicine

    In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry

    In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target.

    Comparison with Similar Compounds

    Similar Compounds

      N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

      N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-chloro-4-methoxybenzenesulfonamide: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

      N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide: Contains an additional methoxy group, potentially altering its solubility and reactivity.

    Uniqueness

    The presence of the fluorine atom in N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide makes it unique compared to its analogs. Fluorine can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

    Properties

    IUPAC Name

    N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzenesulfonamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H20FNO6S/c1-23-15-7-5-12(9-13(15)18)26(21,22)19-10-14(20)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,19-20H,10H2,1-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JPWYWUKTORNSIH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)O)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20FNO6S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    385.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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